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molecular formula C10H12N2O B8276950 3-Methoxy-4-dimethylaminobenzonitrile

3-Methoxy-4-dimethylaminobenzonitrile

Cat. No. B8276950
M. Wt: 176.21 g/mol
InChI Key: RETJGHQFWYTBRZ-UHFFFAOYSA-N
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Patent
US07705151B2

Procedure details

A mixture of the above benzamide (0.220 g, 1.25 mmol), POCl3 (1 mL) and diisopropylethylamine (0.5 mL) was heated to 105° C. for 16 hours and then cooled to room temperature. The solution was poured into ice water and neutralized with sodium carbonate, then extracted with EtOAc (2×20 mL). The combined organic extracts were dried over sodium sulfate and concentrated in vacuo. Purification by flash chromatography eluting with hexanes/EtOAc (2:1) afforded 3-methoxy-4-dimethylaminobenzonitrile as an oil (0.20 g).
Name
benzamide
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N:12]([CH3:14])[CH3:13])[C:6]([NH2:8])=O.O=P(Cl)(Cl)Cl.C(N(C(C)C)CC)(C)C.C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N:12]([CH3:13])[CH3:14])[C:6]#[N:8] |f:3.4.5|

Inputs

Step One
Name
benzamide
Quantity
0.22 g
Type
reactant
Smiles
COC=1C=C(C(=O)N)C=CC1N(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with hexanes/EtOAc (2:1)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C#N)C=CC1N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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